molecular formula C24H18N2O3 B3661115 N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B3661115
M. Wt: 382.4 g/mol
InChI Key: RUMGYKSNZWGEIS-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a compound that was synthesized and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . It is a derivative of tryptamine and naproxen .


Synthesis Analysis

The compound was synthesized in high yield in the reaction between tryptamine and naproxen . A convenient method for the preparation of amides is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

The structure of the compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data . The DFT quantum-chemical calculations were performed at the B3LYP/6-311 G(d,p) level .


Chemical Reactions Analysis

The compound was obtained in the reaction between tryptamine and naproxen . DCC reacts with the carboxyl group of naproxen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . The compound was also analyzed using DFT quantum-chemical calculations .

Future Directions

The compound, being a derivative of tryptamine and naproxen, could potentially combine the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . This makes it of great interest for future research and development in the field of medicinal chemistry.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3/c27-23(25-12-11-16-14-26-21-8-4-3-7-18(16)21)20-13-19-17-6-2-1-5-15(17)9-10-22(19)29-24(20)28/h1-10,13-14,26H,11-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMGYKSNZWGEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
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N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

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